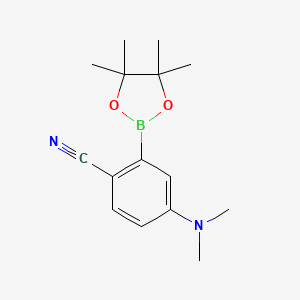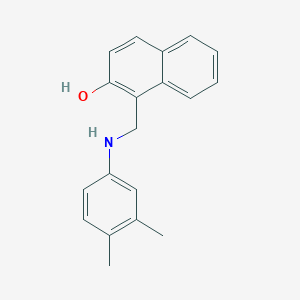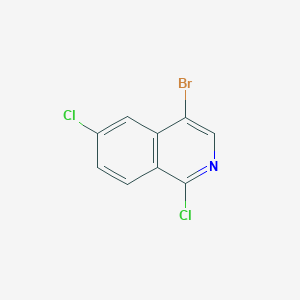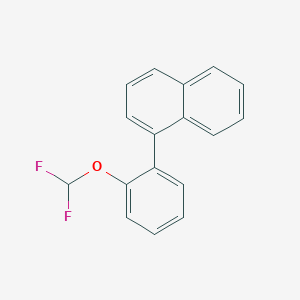
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a dimethylamino group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile.
Introduction of the dimethylamino group: This is usually done via a nucleophilic substitution reaction where a dimethylamine source reacts with the aromatic ring.
Attachment of the dioxaborolane moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or ester reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzonitrile: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
4-(Dimethylamino)-2-bromobenzonitrile: Contains a bromine atom instead of the dioxaborolane moiety, making it suitable for different types of substitution reactions.
Uniqueness
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the dimethylamino group and the dioxaborolane moiety, which provides a balance of electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
863868-25-1 |
|---|---|
分子式 |
C15H21BN2O2 |
分子量 |
272.15 g/mol |
IUPAC 名称 |
4-(dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H21BN2O2/c1-14(2)15(3,4)20-16(19-14)13-9-12(18(5)6)8-7-11(13)10-17/h7-9H,1-6H3 |
InChI 键 |
SAZQNEARWGCQCD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)
![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)



![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)




![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)

